molecular formula C11H14N2O3S B285996 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B285996
M. Wt: 254.31 g/mol
InChI Key: WGPIGJFCGMEZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known as BBTA, is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been shown to inhibit the activity of protein tyrosine phosphatases, enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates, which may have implications for the treatment of diabetes. In vivo studies have shown that 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can reduce blood pressure and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One direction is to investigate the structure-activity relationship of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetic and pharmacodynamic properties of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in animal models and human subjects. Additionally, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could be further evaluated for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Synthesis Methods

2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be synthesized using various methods, including the reaction of 2-aminobenzenesulfonamide with butyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzenesulfonamide with butyl chloroformate in the presence of a base. The yield and purity of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be improved by optimizing the reaction parameters, such as temperature, reaction time, and solvent.

Scientific Research Applications

2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used as a tool to study the function of various enzymes and proteins. In pharmacology, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been evaluated for its pharmacokinetic and pharmacodynamic properties.

properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C11H14N2O3S/c1-2-3-8-13-11(14)12-9-6-4-5-7-10(9)17(13,15)16/h4-7H,2-3,8H2,1H3,(H,12,14)

InChI Key

WGPIGJFCGMEZAA-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)NC2=CC=CC=C2S1(=O)=O

Canonical SMILES

CCCCN1C(=O)NC2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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